1-Undecene
Overview
Description
1-Undecene is an organic compound belonging to the class of unsaturated aliphatic hydrocarbons. It is characterized by the presence of a double bond between the first and second carbon atoms in an eleven-carbon chain, giving it the molecular formula C11H22 . This compound is a colorless liquid with a mild, pleasant odor and is insoluble in water but soluble in organic solvents such as ether and chloroform .
Mechanism of Action
Target of Action
1-Undecene is an organic compound that belongs to the class of unsaturated aliphatic hydrocarbons . It is a hydrophobic molecule found in the essential oil of Farfugium japonicum and some mushroom species . The primary targets of this compound are the odor sensory neurons of organisms such as the nematode Caenorhabditis elegans .
Mode of Action
This compound interacts with its targets by activating the odor sensory neurons. This activation induces both flight and fight responses in organisms like worms . The compound is detected by the AWB odor sensory neurons, driving an aversion response .
Biochemical Pathways
The biochemical pathway of this compound involves the conversion of medium-chain fatty acids (C10–C14) into their corresponding terminal olefins . This process is facilitated by a non-heme iron oxidase . The enzyme UndA from Pseudomonas putida and a thioesterase 'TesA from Escherichia coli are expressed to confer this compound production .
Result of Action
The activation of odor sensory neurons by this compound leads to behavioral changes in organisms. For instance, in Caenorhabditis elegans, exposure to this compound triggers an aversion response, causing the worms to move away from the source of the compound . Additionally, this compound can induce immune effectors specific to Pseudomonas aeruginosa via AWB neurons .
Action Environment
The action of this compound can be influenced by environmental factors. For example, the presence of reducing agents can lead to an exothermic reaction, releasing gaseous hydrogen . The compound may also react vigorously with strong oxidizers . Therefore, the environment in which this compound is present can significantly affect its action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
1-Undecene plays a role in various biochemical reactions, particularly in microbial biosynthesis. It is naturally produced by Pseudomonas species as a semivolatile metabolite . The enzyme responsible for its biosynthesis is a fatty acid decarboxylase, which converts medium-chain fatty acids (C10-C14) into this compound . This interaction highlights the compound’s role in microbial metabolism and its potential as a biochemical intermediate.
Cellular Effects
This compound has been shown to influence cellular processes in bacteria. For instance, Pseudomonas fluorescens uses this compound as an aerial communication molecule, affecting biofilm formation and type six secretion system activity . Additionally, this compound contributes to the inhibition of Legionella pneumophila growth, demonstrating its antimicrobial properties . These effects indicate that this compound can modulate cell signaling pathways and microbial interactions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific enzymes and proteins. The enzyme UndA from Pseudomonas putida catalyzes the oxidative decarboxylation of lauric acid to produce this compound . This reaction involves the removal of a carboxyl group from the fatty acid, resulting in the formation of the alkene. The molecular mechanism of this compound’s antimicrobial activity involves its role as a volatile organic compound that disrupts bacterial communication and growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by environmental factors such as temperature and exposure to light . Long-term studies have shown that this compound can maintain its antimicrobial properties over extended periods, although its efficacy may decrease due to gradual degradation . These findings underscore the importance of considering temporal effects when studying this compound in vitro and in vivo.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound can enhance certain cellular functions, while high doses may lead to toxic or adverse effects . For example, exposure to this compound odor in C. elegans induced stress responses and extended lifespan through activation of the unfolded protein response . Excessive exposure could potentially disrupt normal cellular processes and lead to toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways related to fatty acid metabolism. The enzyme UndA from Pseudomonas putida converts medium-chain fatty acids into this compound through oxidative decarboxylation . This pathway highlights the compound’s role in microbial metabolism and its potential as a biochemical intermediate. Additionally, synthetic metabolic pathways have been developed to produce this compound from lignin-derived molecules, demonstrating its versatility in biotechnological applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s hydrophobic nature allows it to diffuse across cell membranes and accumulate in lipid-rich environments . This distribution pattern influences its localization and activity within cells, affecting its overall efficacy and function.
Subcellular Localization
The subcellular localization of this compound is influenced by its hydrophobic properties and interactions with cellular components. In bacterial cells, this compound is primarily localized in the cell membrane and lipid-rich regions . This localization is crucial for its role in microbial communication and antimicrobial activity. Additionally, post-translational modifications and targeting signals may direct this compound to specific cellular compartments, further influencing its function and activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Undecene can be synthesized through various methods, including:
Dehydration of 1-Undecanol: This method involves the dehydration of 1-undecanol using acidic catalysts such as sulfuric acid or phosphoric acid at elevated temperatures.
Cracking of Long-Chain Hydrocarbons: This industrial method involves the thermal cracking of long-chain hydrocarbons, such as kerosene, to produce this compound along with other alkenes.
Industrial Production Methods
In industrial settings, this compound is typically produced through the oligomerization of ethylene . This process involves the polymerization of ethylene in the presence of a catalyst, such as a nickel or chromium-based catalyst, to form higher alkenes, including this compound .
Chemical Reactions Analysis
Types of Reactions
1-Undecene undergoes various chemical reactions, including:
Hydrogenation: The compound can be hydrogenated to form undecane in the presence of a hydrogenation catalyst such as palladium on carbon.
Polymerization: This compound can undergo polymerization to form poly(this compound) using catalysts such as Ziegler-Natta catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and oxygen in the presence of a catalyst.
Hydrogenation: Hydrogen gas and palladium on carbon as a catalyst.
Polymerization: Ziegler-Natta catalysts and appropriate reaction conditions such as temperature and pressure.
Major Products Formed
Oxidation: 1-Undecanol, undecanoic acid.
Hydrogenation: Undecane.
Polymerization: Poly(this compound).
Scientific Research Applications
1-Undecene has several applications in scientific research and industry:
Comparison with Similar Compounds
1-Undecene can be compared with other similar alkenes, such as:
1-Decene (C10H20): Similar in structure but with one less carbon atom.
1-Dodecene (C12H24): Similar in structure but with one more carbon atom.
Uniqueness
This compound is unique due to its specific chain length, which gives it distinct physical properties and makes it suitable for specific industrial applications, such as the production of detergents and lubricants .
Properties
IUPAC Name |
undec-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22/c1-3-5-7-9-11-10-8-6-4-2/h3H,1,4-11H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTOHCCUXLBQMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22 | |
Record name | 1-UNDECENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9159 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
29250-41-7 | |
Record name | 1-Undecene, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29250-41-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID5061168 | |
Record name | 1-Undecene | |
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Molecular Weight |
154.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1-undecene appears as a colorless liquid with a mild odor. Less dense than water and insoluble in water. Hence floats on water. (USCG, 1999), Colorless liquid; [HSDB], Liquid | |
Record name | 1-UNDECENE | |
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URL | https://cameochemicals.noaa.gov/chemical/9159 | |
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Record name | 1-Undecene | |
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Record name | 1-Undecene | |
Source | Human Metabolome Database (HMDB) | |
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Boiling Point |
378.9 °F at 760 mmHg (USCG, 1999), 192.7 °C @ 760 mm Hg, 192.00 to 193.00 °C. @ 760.00 mm Hg | |
Record name | 1-UNDECENE | |
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Record name | 1-UNDECENE | |
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Record name | 1-Undecene | |
Source | Human Metabolome Database (HMDB) | |
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Flash Point |
160 °F (USCG, 1999), 71 °C, 160 °F OC | |
Record name | 1-UNDECENE | |
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Record name | 1-Undecene | |
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Record name | 1-UNDECENE | |
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Solubility |
Sol in ether, chloroform, ligroin; insol in water | |
Record name | 1-UNDECENE | |
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Density |
0.75 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7503 @ 20 °C/4 °C | |
Record name | 1-UNDECENE | |
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Record name | 1-UNDECENE | |
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Vapor Pressure |
0.49 [mmHg], 0.493 mm Hg @ 25 °C | |
Record name | 1-Undecene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Color/Form |
COLORLESS LIQUID | |
CAS No. |
821-95-4, 68526-57-8 | |
Record name | 1-UNDECENE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1-Undecene | |
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Record name | 1-Undecene | |
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Record name | 1-UNDECENE | |
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Record name | 1-Undecene | |
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Record name | 1-Undecene | |
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Record name | Undec-1-ene | |
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Record name | 1-Undecene | |
Source | Human Metabolome Database (HMDB) | |
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Melting Point |
-56 °F (USCG, 1999), -49.2 °C, -49.1 °C | |
Record name | 1-UNDECENE | |
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URL | https://cameochemicals.noaa.gov/chemical/9159 | |
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Record name | 1-Undecene | |
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URL | http://www.hmdb.ca/metabolites/HMDB0029551 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-undecene affect the growth of Legionella pneumophila?
A1: Research shows that this compound, produced by Pseudomonas fluorescens MFE01, inhibits the growth of Legionella pneumophila even when the two bacteria are physically separated. [] This long-range inhibition is attributed to this compound's ability to induce cell lysis in Legionella pneumophila, effectively acting as a potent antimicrobial agent. []
Q2: Can this compound be used to control Phytophthora infestans, the oomycete responsible for potato late blight?
A2: Yes, studies have demonstrated the high susceptibility of Phytophthora infestans to this compound. [] The volatile significantly reduces mycelial growth, sporangium formation, germination, and zoospore release in a dose-dependent manner. [] This suggests a potential for this compound in the sustainable control of this devastating plant pathogen.
Q3: What is the impact of this compound on the root-knot nematode Meloidogyne incognita?
A3: this compound, produced by Pseudomonas putida 1A00316, exhibits multiple modes of action against Meloidogyne incognita. [] It demonstrates nematicidal activity against juveniles, inhibits egg hatching, and repels juveniles. [] This multifaceted approach highlights the potential of this compound as a biological control agent for this plant parasite.
Q4: Does this compound play a role in bacterial communication?
A4: Yes, research suggests that Pseudomonas fluorescens MFE01 utilizes this compound for aerial communication. [] Mutants unable to synthesize this compound show impaired biofilm maturation, which can be restored by exposure to volatiles emitted by the wild-type strain. [] This highlights the role of this compound as an intraspecific communication signal.
Q5: Can this compound be used to detect bacterial contamination in cosmetics?
A5: Yes, this compound has been identified as a potential biomarker for the presence of Pseudomonas aeruginosa in cosmetics. [] Combining analytical profile index (API) biochemical tests with solid-phase microextraction-gas chromatography-mass spectrometry (SPME-GC-MS) allows for the specific detection of this compound and other MVOCs, aiding in monitoring microbial contamination. []
Q6: What is the molecular formula and weight of this compound?
A6: this compound has the molecular formula C11H22 and a molecular weight of 154.3 g/mol.
Q7: What spectroscopic techniques are useful for identifying this compound?
A7: Gas chromatography-mass spectrometry (GC-MS) is commonly employed to identify and quantify this compound in complex mixtures. [, , , , , ] Infrared (IR) spectroscopy can also be used to analyze the characteristic vibrations of the molecule. []
Q8: Can this compound be incorporated into polyethylene?
A8: Yes, this compound can be copolymerized with ethylene using metallocene catalysts. [, ] This allows for the synthesis of brominated polyethylene with controlled incorporation of this compound. [] The resulting copolymers exhibit different properties compared to pure polyethylene, potentially broadening their applications.
Q9: How does the presence of this compound affect the properties of polypropylene?
A9: Hydroxyl-functionalized polypropylene, synthesized by copolymerizing propylene with 10-hydroxy-1-undecene, exhibits altered mechano-optical behavior compared to unmodified polypropylene. [] The presence of hydroxyl groups, originating from the incorporated this compound derivative, influences the polymer's crystalline network, leading to differences in crystallinity, crystal size, and lamella thickening during deformation. []
Q10: Can this compound be used as a building block for synthesizing other chemicals?
A10: Yes, this compound can serve as a starting material in various organic syntheses. For example, it can be used to create spacer-modified polymer supports containing ether linkages. [] These supports can be further functionalized and find applications in solid-phase synthesis and catalysis.
Q11: What is the potential of this compound as a biofuel?
A11: this compound is a medium-chain 1-alkene (MCAE) and holds promise as a next-generation biofuel. [] It is compatible with existing fuel infrastructure and can be produced from renewable resources through microbial fermentation. [, ] Metabolic engineering efforts are focused on enhancing this compound production in microorganisms for sustainable biofuel production. []
Q12: Can this compound be produced from waste plastics?
A12: this compound has been identified as a component of the pyrolytic oil obtained from the thermal degradation of polyethylene terephthalate (PET) waste bottles. [] This highlights the potential of pyrolysis as a recycling method for converting plastic waste into valuable chemicals, including this compound, contributing to waste valorization. []
Q13: How does the production of this compound from biomass contribute to a circular economy?
A13: Production of this compound from renewable biomass sources, such as energy cane bagasse, offers a sustainable alternative to fossil fuels. [] Energy cane bagasse, a byproduct of sugarcane processing, can be pyrolyzed to generate a range of valuable chemicals, including this compound, promoting resource efficiency and reducing reliance on non-renewable resources. []
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